molecular formula C9H10OS B2696818 5,5-Dimethyl-5H-thieno[3,2-b]pyran CAS No. 129969-32-0

5,5-Dimethyl-5H-thieno[3,2-b]pyran

Cat. No.: B2696818
CAS No.: 129969-32-0
M. Wt: 166.24
InChI Key: JIVGFTRLLYSYQT-UHFFFAOYSA-N
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Description

5,5-Dimethyl-5H-thieno[3,2-b]pyran ( 129969-32-0) is a high-purity chemical compound supplied for research and development purposes. This specialty heterocyclic organic compound, with the molecular formula C9H10OS and a molecular weight of 166.24 g/mol, serves as a valuable scaffold in advanced material science and pharmaceutical research . In the field of organic electronics, the thieno[3,2-b]pyran core is recognized as a strong electron-donating building block. Its fused-ring structure enhances planarity and extends conjugation, which is critical for developing narrow-bandgap conjugated polymers used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) . Researchers utilize this and related structures to synthesize novel semiconductors with tailored optoelectronic properties. Furthermore, thienopyran derivatives have demonstrated significant potential in medicinal chemistry. Patent literature indicates that novel compounds based on the 5H-thieno[3,2-b]pyran structure are investigated for their biological activity, including use in the treatment of conditions such as hypertension and asthma, often through mechanisms involving potassium channel activation . The structural features of this compound also make it a versatile intermediate for further chemical functionalization, enabling the synthesis of more complex molecules for various research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5,5-dimethylthieno[3,2-b]pyran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-9(2)5-3-8-7(10-9)4-6-11-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVGFTRLLYSYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-5H-thieno[3,2-b]pyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction is a well-known method for synthesizing thiophene derivatives, which can be further modified to obtain the desired compound . The reaction typically involves the use of a ketone, a cyanoacetamide, and elemental sulfur in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-5H-thieno[3,2-b]pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and pyran rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyran rings .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential biological activities. Preliminary studies indicate that certain derivatives of 5,5-Dimethyl-5H-thieno[3,2-b]pyran may inhibit enzymes involved in critical disease pathways, particularly those associated with DNA repair mechanisms. This suggests its utility in developing therapeutic agents for conditions like cancer.

  • Case Study: Enzyme Inhibition
    • Interaction studies have shown that derivatives can bind to specific biological targets, potentially leading to the development of new treatments for diseases where enzyme inhibition is beneficial.

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, including photovoltaic devices. Its ability to participate in Diels-Alder reactions allows for the creation of complex derivatives that can be tailored for specific electronic applications .

  • Potential Applications:
    • Organic solar cells
    • Light-emitting diodes (LEDs)

Agricultural Chemistry

Research indicates that thienopyran derivatives may have applications in agricultural chemistry as well. They are being explored for their potential as herbicides or fungicides due to their structural properties that allow interaction with biological systems.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
4H-Thieno[3,2-b]pyranFused thieno-pyranDifferent reactivity patterns in cycloadditions
6-Methyl-4H-thieno[3,2-b]pyranMethyl-substitutedEnhanced biological activity due to additional methyl group
Thieno[3,2-b]pyridinePyridine-containingDistinct electronic properties due to nitrogen presence
Dihydrothieno[3,2-b]pyridineReduced thienopyridineDifferent pharmacological profiles compared to fully aromatic systems

This table highlights how the specific substitution pattern and fused ring structure of this compound influence its reactivity and biological activity compared to similar compounds.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-5H-thieno[3,2-b]pyran involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes unrelated pyran derivatives, making direct comparisons impossible. Below is a summary of the compounds discussed in the evidence and their relevance:

(i) Pyran Copolymers (NSC 46015)

  • Structure : A polyanionic divinyl ether-maleic anhydride copolymer.
  • Function: Acts as an immunomodulator and adjuvant in chemotherapy, with interferon-inducing and macrophage-stimulating properties .
  • Comparison: Unlike 5,5-Dimethyl-5H-thieno[3,2-b]pyran, this is a polymeric system without fused heterocyclic rings. Its biological activity (e.g., antitumor effects) depends on molecular weight and dose regimens .

(ii) Photochromic Naphthopyrans

  • Examples: Compound (I): 2-(p-dimethylaminophenyl)-2-(p-methoxyphenyl)-5-methyl-7,9-dimethoxy-[2H]-naphtho[1,2-b]pyran. Compound (II): 3-(p-methoxyphenyl)-3-phenyl-6-morpholino-3H-naphtho-[2,1-b]pyran .
  • Comparison: These naphthopyrans are photochromic but lack the thieno[3,2-b]pyran backbone. Substituents like methoxy and morpholino groups modulate their photoresponse kinetics and color changes .

(iii) 2-(Azidomethyl)-3,4-dihydro-2H-pyran (5)

  • Synthesis: Derived from (3,4-dihydro-2H-pyran-2-yl)methanol via azide functionalization .
  • Comparison: This is a monocyclic pyran derivative with an azidomethyl substituent, structurally simpler than the fused thienopyran system. Its applications focus on polymer conjugation (e.g., dPG-THP-azide) .

Data Table: Key Features of Pyran Derivatives from Evidence

Compound Core Structure Key Substituents/Features Applications Reference
Pyran Copolymer (NSC 46015) Poly(divinyl ether-maleic anhydride) Polyanionic, variable molecular weights Chemotherapy adjuvant, immunomodulation
2-(Azidomethyl)-3,4-dihydro-2H-pyran Monocyclic pyran Azidomethyl group Polymer functionalization
Photochromic Naphthopyrans (I, II) Naphtho[1,2-b]pyran Methoxy, morpholino, dimethylamino Optical materials, lenses

Critical Analysis of Evidence Limitations

  • No Data on Thienopyrans: The evidence excludes fused thieno[3,2-b]pyran systems. For a meaningful comparison, structural analogs like thieno[2,3-b]pyran or benzopyran-thiophene hybrids would need to be evaluated for electronic, photophysical, or bioactive properties.
  • Synthetic Gaps: Methods for synthesizing this compound (e.g., cyclization of thiophene precursors or ring-closing metathesis) are absent in the evidence.

Recommendations for Further Research

To address the query comprehensively, consult the following domains:

Photochromic Thienopyrans: Compare substituent effects on UV absorption/kinetics with naphthopyrans .

Biomedical Applications: Evaluate if thienopyrans share the immunomodulatory properties of pyran copolymers .

Synthetic Chemistry: Explore cycloaddition or cross-coupling routes to fused thienopyrans, building on methods in .

Biological Activity

Overview

5,5-Dimethyl-5H-thieno[3,2-b]pyran is a heterocyclic compound with a unique fused ring structure comprising a thiophene and a pyran ring. Its molecular formula is C9H10OS, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological properties. The compound features two methyl groups at the 5-position of the pyran ring, enhancing its chemical stability and solubility in organic solvents. This unique configuration allows it to interact with various biological targets effectively.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as an inhibitor of certain enzymes by binding to their active sites, which can lead to altered metabolic processes within cells. The compound's unique ring structure allows it to fit into enzyme active sites or receptor binding pockets effectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation. In one study, this compound was tested against the MDA-MB-231 breast cancer cell line and showed promising results with an IC50 value indicating cytotoxicity comparable to established chemotherapeutic agents like paclitaxel .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of thieno[3,2-b]pyran exhibit activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Antioxidant Activity

Another area of interest is the antioxidant activity of this compound. Studies have shown that it can mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage. This property is particularly relevant in contexts such as neuroprotection and aging-related diseases .

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

  • Anticancer Evaluation :
    • A study involving various thieno derivatives demonstrated that this compound exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value comparable to paclitaxel (IC50 = 10 µM) .
  • Antimicrobial Testing :
    • In vitro tests against Gram-positive and Gram-negative bacteria revealed that thieno derivatives showed varying degrees of antibacterial activity, suggesting potential use in developing new antimicrobial agents.
  • Oxidative Stress Mitigation :
    • Research indicated that compounds similar to this compound possess antioxidant properties that protect cellular components from oxidative damage in models of induced oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound among related compounds, a comparison with structurally similar thienopyran derivatives is essential:

Compound NameAnticancer ActivityAntimicrobial ActivityAntioxidant Activity
This compound HighModerateHigh
Thieno[2,3-c]pyran Derivative ModerateHighModerate
Thienopyrimidine Derivative LowHighLow

Q & A

Basic: What are the structural characteristics of 5,5-Dimethyl-5H-thieno[3,2-b]pyran, and how do they influence its reactivity?

The fused thiophene-pyran heterocyclic system in this compound creates a planar, electron-rich structure. The 5,5-dimethyl substituents enhance steric stability and modulate electron density distribution, which impacts charge transport in optoelectronic applications. IUPAC naming conventions prioritize the pyran ring (six-membered) over the thiophene (five-membered), with numbering starting at the oxygen in the pyran . Structural confirmation often requires X-ray crystallography (e.g., as used for related thieno-pyran derivatives in electrochemical synthesis studies ).

Basic: What synthetic methodologies are effective for preparing this compound derivatives?

Electrochemical multicomponent reactions (e.g., at 20°C, 50 mA/cm², 2.8 F/mol for 90 minutes) enable efficient synthesis of fused pyran systems under green conditions . For copolymerization, Pd-catalyzed Stille coupling is widely used to integrate thieno-pyran units into low-bandgap polymers like PDTP-DFBT, which requires rigorous control of stoichiometry and inert atmospheres . Purification often involves column-free protocols using ethanol/water recrystallization .

Basic: How are thieno-pyran derivatives characterized to confirm structure and purity?

1H/13C NMR spectroscopy resolves proton environments and carbon hybridization (e.g., distinguishing pyran oxygen-linked carbons from thiophene sulfur-linked ones) . High-resolution mass spectrometry (HRMS) validates molecular weights, while X-ray diffraction provides unambiguous confirmation of fused-ring geometry and substituent positioning . UV-Vis spectroscopy quantifies π→π* transitions for optoelectronic applications .

Advanced: How is this compound utilized in photovoltaic device engineering?

In polymer solar cells, copolymers like PDTP-DFBT (bandgap ~1.38 eV) paired with PC71BM achieve power conversion efficiencies (PCE) >10% due to enhanced charge mobility and broad absorption spectra. Device architectures (e.g., ITO/InZnO–BisC60/PDTP-DFBT:PC71BM/MoO3/Ag) optimize layer thickness and interfacial energy alignment . Stability challenges include photo-oxidation of the thiophene moiety, addressed via encapsulation with UV-resistant coatings .

Advanced: What structure-activity relationships (SAR) govern the anticancer activity of thieno-pyran derivatives?

Substitution at the pyran C5 position (e.g., morpholino groups) enhances PI3K/mTOR inhibition by mimicking ATP-binding motifs. For example, 5-morpholino-7H-thieno[3,2-b]pyran-7-one shows IC50 values <100 nM in PC3 prostate cancer cells. SAR studies prioritize electron-withdrawing substituents to improve aqueous solubility and cell permeability . Cytotoxicity assays (e.g., MTT) combined with cell cycle analysis (flow cytometry) validate mechanisms like G1/S phase arrest .

Advanced: What are the key challenges in stabilizing thieno-pyran-based materials under operational conditions?

In photodetectors, prolonged exposure to moisture degrades charge-trapping efficiency. Accelerated aging tests (85°C/85% RH) reveal that doping PbS quantum dots reduces trap density loss by 15% over 500 hours . In medicinal applications, metabolic instability of the pyran ring is mitigated by fluorination or methylation, as shown in pharmacokinetic studies of lead compounds .

Advanced: How do computational models guide the design of thieno-pyran derivatives?

Density functional theory (DFT) calculates frontier molecular orbitals to predict bandgaps and charge-transfer efficiency. For PDTP-DFBT, HOMO/LUMO levels (-5.3/-3.7 eV) align with PC71BM for exciton dissociation . Molecular docking simulations (e.g., AutoDock Vina) optimize inhibitor binding to PI3Kα, prioritizing substituents with high binding affinity (<-9 kcal/mol) .

Advanced: How can contradictions in experimental data be resolved during device optimization?

Discrepancies between theoretical PCE predictions and experimental results often arise from interfacial defects. Cross-sectional TEM and impedance spectroscopy identify recombination hotspots, enabling targeted annealing (e.g., 150°C for 10 minutes) to reduce trap states . In synthetic chemistry, inconsistent yields in electrochemical protocols are addressed by optimizing solvent polarity (e.g., switching from DMF to acetonitrile) to stabilize reactive intermediates .

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